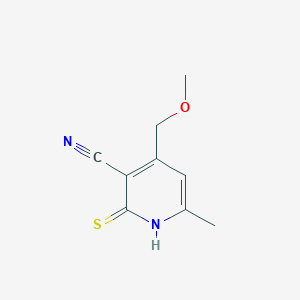
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile, also known as MMNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedicine. MMNM is a derivative of nicotinonitrile and is known for its unique properties such as its ability to act as a thiol and a Michael acceptor.
作用機序
The mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood. However, it is believed to act as a thiol and a Michael acceptor. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to react with thiols such as glutathione, which may contribute to its anticancer and antioxidant properties. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has also been found to reduce the production of reactive oxygen species, which may contribute to its antioxidant properties. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its unique properties such as its ability to act as a thiol and a Michael acceptor. This allows for the exploration of various biochemical pathways and mechanisms of action. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have low toxicity, which makes it a suitable candidate for further studies.
However, one of the limitations of using 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its low solubility in water. This may limit its applications in certain experiments. Furthermore, the mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile. One direction is to further explore its anticancer properties and its potential applications in cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Furthermore, the mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile needs to be further elucidated to fully understand its potential applications in biomedicine. Finally, the development of new synthesis methods for 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile may improve its purity and increase its potential applications.
合成法
The synthesis of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-mercapto-4,6-dimethylnicotinonitrile with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile as a yellow solid. The purity of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential applications in biomedicine. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to have antioxidant properties by scavenging free radicals.
特性
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6-3-7(5-12-2)8(4-10)9(13)11-6/h3H,5H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNWFMAIULJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4-methoxymethyl-6-methyl-nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)
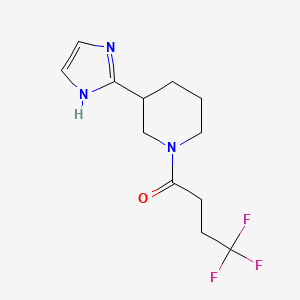
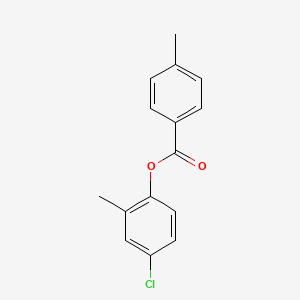
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
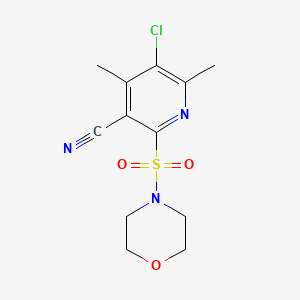
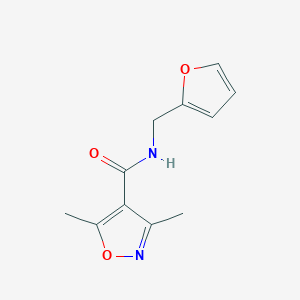
![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)
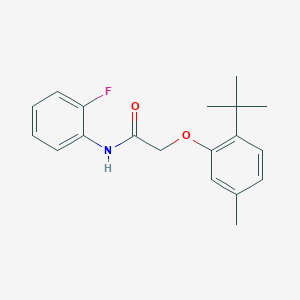
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)
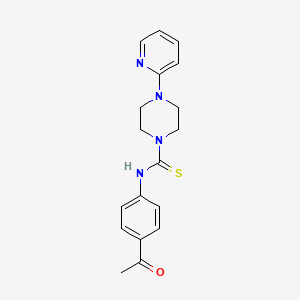
![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)